Lipophilicity (LogP) Comparison: 4-Ethoxy vs. 4-Methoxy Analogs
Compared to its direct 4-methoxyphenyl analog (CAS 350988-34-0), the 4-ethoxyphenyl substitution on the target compound significantly increases lipophilicity, a critical parameter for membrane permeability and target engagement. This difference is quantifiable using in silico predictions. [1]
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP 3.76 |
| Comparator Or Baseline | Methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate: LogP 3.23 |
| Quantified Difference | ΔLogP = +0.53 |
| Conditions | In silico prediction (pH 7.4) [1] |
Why This Matters
The increased lipophilicity (+0.53 LogP) indicates this compound is more hydrophobic than its 4-methoxy analog, which directly impacts its suitability for assays requiring higher membrane permeability or different solubility profiles.
- [1] ChemBase. Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate (CAS 350989-81-0). Property data. View Source
